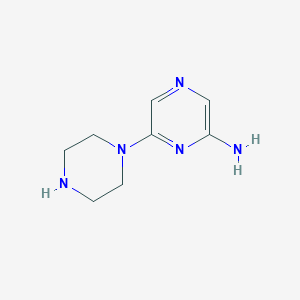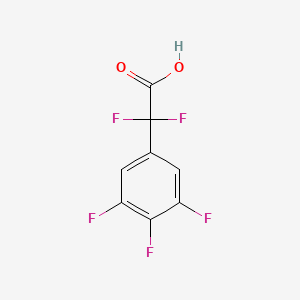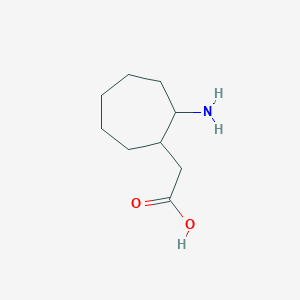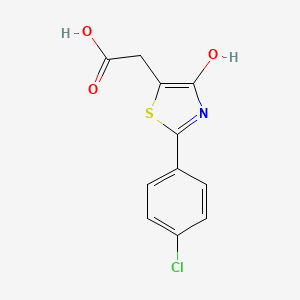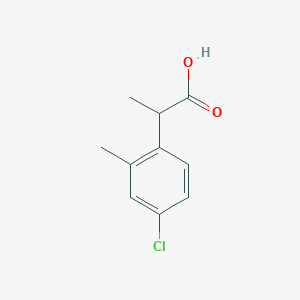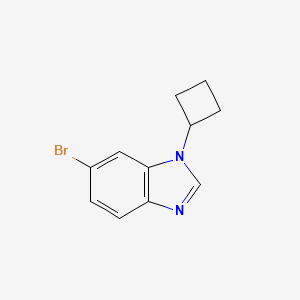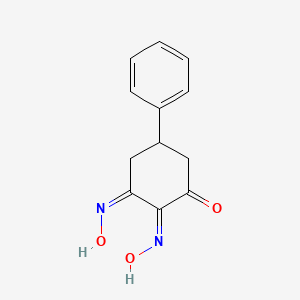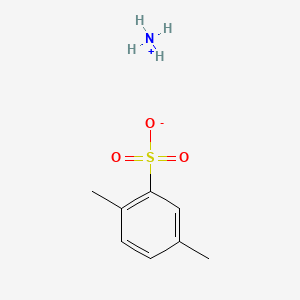
Ammonium 2,5-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions, and the sulfonic acid group is neutralized with ammonium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,5-dimethylbenzenesulfonate typically involves the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction can be summarized as follows:
-
Sulfonation: : [ \text{C}8\text{H}{10} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{H}_2\text{O} ] This step involves the electrophilic aromatic substitution of p-xylene with sulfuric acid to form 2,5-dimethylbenzenesulfonic acid.
-
Neutralization: : [ \text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{NH}_4\text{OH} \rightarrow \text{C}_8\text{H}_9\text{SO}_3\text{NH}_4 + \text{H}_2\text{O} ] The sulfonic acid is then neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ammonium 2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
Oxidation: 2,5-dimethylbenzenesulfonic acid can be converted to 2,5-dimethylbenzoic acid.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be replaced with other functional groups, depending on the nucleophile used.
科学的研究の応用
Ammonium 2,5-dimethylbenzenesulfonate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving sulfonate metabolism and its effects on biological systems.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of ammonium 2,5-dimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their function. The methyl groups can also influence the compound’s hydrophobic interactions and overall molecular stability.
類似化合物との比較
Similar Compounds
- Sodium 2,5-dimethylbenzenesulfonate
- Potassium 2,5-dimethylbenzenesulfonate
- Calcium 2,5-dimethylbenzenesulfonate
Uniqueness
Ammonium 2,5-dimethylbenzenesulfonate is unique due to its ammonium ion, which can influence its solubility, reactivity, and interactions with biological systems compared to its sodium, potassium, and calcium counterparts. The presence of the ammonium ion can also affect the compound’s behavior in different pH environments, making it suitable for specific applications where other salts may not be as effective.
特性
CAS番号 |
83721-36-2 |
|---|---|
分子式 |
C8H13NO3S |
分子量 |
203.26 g/mol |
IUPAC名 |
azanium;2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |
InChIキー |
UXKXKFCNSBEHCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)

![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)

